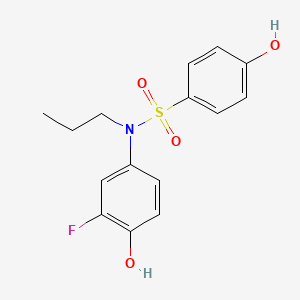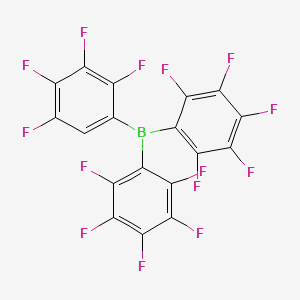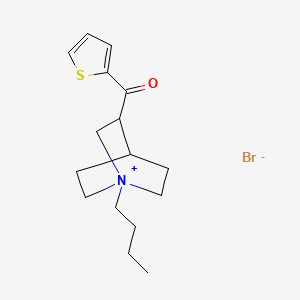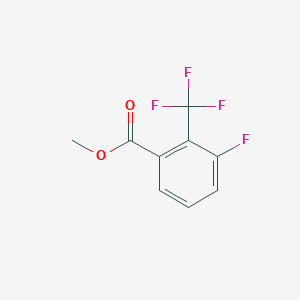![molecular formula C17H16N4 B12622550 1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole CAS No. 917919-89-2](/img/structure/B12622550.png)
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the 1-position, a methyl group at the 2-position, and a phenyldiazenyl group at the 4-position. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole involves several steps, typically starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial production methods may involve multi-step processes, including the use of elemental sulfur for the synthesis of tetrasubstituted imidazoles from ketones and amines . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: This compound has a similar benzyl and methyl substitution but differs in the presence of a hydroxy and carboxylic acid group.
Phenylacetone: Although not an imidazole, phenylacetone is a related compound with a benzyl group and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
917919-89-2 |
|---|---|
Formule moléculaire |
C17H16N4 |
Poids moléculaire |
276.34 g/mol |
Nom IUPAC |
(1-benzyl-2-methylimidazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C17H16N4/c1-14-18-17(20-19-16-10-6-3-7-11-16)13-21(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3 |
Clé InChI |
ZKEHTIZTRJIGHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1CC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)

![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)




![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B12622528.png)

![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
